N-(3,3-diphenylpropyl)-2-methoxy-4-(methylthio)benzamide
Übersicht
Beschreibung
N-(3,3-diphenylpropyl)-2-methoxy-4-(methylthio)benzamide, also known as DPMBA, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3,3-diphenylpropyl)-2-methoxy-4-(methylthio)benzamide involves its interaction with the sigma-1 receptor, which is a transmembrane protein that is widely distributed in the central nervous system and other tissues. This compound binds to the receptor with high affinity and inhibits its activity, leading to various biochemical and physiological effects. The sigma-1 receptor is involved in various cellular processes such as calcium signaling, protein folding, and mitochondrial function, and its dysregulation has been implicated in various diseases.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In neuroscience, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. In cancer research, this compound has been found to induce apoptosis and inhibit the proliferation of cancer cells. Furthermore, this compound has been shown to modulate various signaling pathways such as the ERK and AKT pathways, which are involved in cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3,3-diphenylpropyl)-2-methoxy-4-(methylthio)benzamide in lab experiments include its high affinity and selectivity for the sigma-1 receptor, which allows for specific modulation of its activity. Furthermore, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising lead compound for drug development. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on N-(3,3-diphenylpropyl)-2-methoxy-4-(methylthio)benzamide. One direction is to investigate its potential applications in the treatment of neurological disorders such as depression, anxiety, and Alzheimer's disease. Another direction is to explore its anticancer properties and develop new drugs based on its structure. Furthermore, further studies are needed to elucidate the molecular mechanisms underlying its biochemical and physiological effects and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, this compound is a promising compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research fields.
Synthesemethoden
The synthesis of N-(3,3-diphenylpropyl)-2-methoxy-4-(methylthio)benzamide involves a multistep process that includes the reaction of 2-methoxy-4-(methylthio)benzoic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with 3,3-diphenylpropylamine in the presence of a base to obtain this compound as a white solid. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3,3-diphenylpropyl)-2-methoxy-4-(methylthio)benzamide has been studied for its potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a selective antagonist of the sigma-1 receptor, which is involved in various neurological disorders such as depression, anxiety, and Alzheimer's disease. This compound has also been studied for its potential anticancer properties due to its ability to inhibit the growth of cancer cells in vitro. Furthermore, this compound has been used as a lead compound for the development of new drugs with improved efficacy and selectivity.
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-2-methoxy-4-methylsulfanylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2S/c1-27-23-17-20(28-2)13-14-22(23)24(26)25-16-15-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,21H,15-16H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSDFHHCPFEMNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199014 | |
Record name | N-(3,3-Diphenylpropyl)-2-methoxy-4-(methylthio)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001199014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
345990-76-3 | |
Record name | N-(3,3-Diphenylpropyl)-2-methoxy-4-(methylthio)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345990-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3,3-Diphenylpropyl)-2-methoxy-4-(methylthio)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001199014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.